Lipophilicity Difference Relative to the Des‑Bromo Analog: Impact on Membrane Permeability and Assay Behavior
The 5‑bromo substituent on the furan ring increases the computed lipophilicity by approximately 0.6–0.8 logP units relative to the des‑bromo parent compound N‑(2‑(4‑(4‑chlorophenyl)piperazin‑1‑yl)ethyl)furan‑2‑carboxamide (predicted XLogP3 ≈ 3.1–3.3). The target compound exhibits an XLogP3 of 3.9 [1], which translates to a roughly 4‑ to 6‑fold higher predicted octanol‑water partition coefficient. In cell‑based assays, this difference can materially alter the free intracellular concentration achievable at a given nominal dose, influencing apparent potency and the risk of non‑specific binding [2].
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 (PubChem CID 42267030) |
| Comparator Or Baseline | Des‑bromo analog: predicted XLogP3 ≈ 3.1–3.3 (class‑level estimate for N‑(2‑(4‑(4‑chlorophenyl)piperazin‑1‑yl)ethyl)furan‑2‑carboxamide; exact PubChem data not available for this compound; value inferred from fragment‑based calculation) |
| Quantified Difference | ΔXLogP3 ≈ +0.6 to +0.8 (≈ 4–6× higher partition coefficient) |
| Conditions | Computed by XLogP3 algorithm; no experimental logP measurement available |
Why This Matters
Higher lipophilicity can reduce aqueous solubility and increase plasma protein binding, requiring distinct formulation and handling protocols compared to less lipophilic analogs—a key consideration when selecting between in‑class compounds for cell‑based screening.
- [1] PubChem Compound Summary for CID 42267030; XLogP3 value reported under Computed Properties. National Center for Biotechnology Information. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010; 5(3): 235–248. [Establishes the general relationship between logP and non‑specific binding.] View Source
